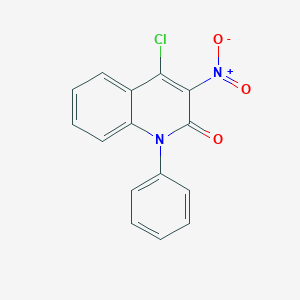

![molecular formula C8H6ClNO2 B169105 3-氯-6-甲氧基-苯并[d]异恶唑 CAS No. 157368-32-6](/img/structure/B169105.png)

3-氯-6-甲氧基-苯并[d]异恶唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

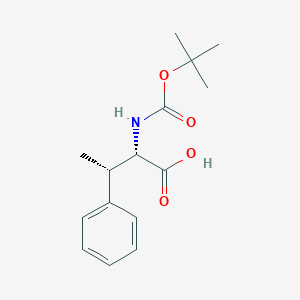

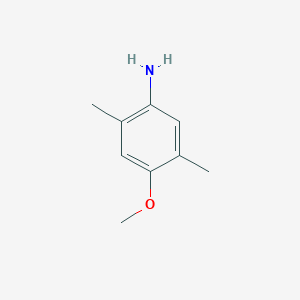

3-Chloro-6-methoxy-benzo[d]isoxazole is a chemical compound with the CAS Number: 157368-32-6 . It has a molecular weight of 183.59 and its linear formula is C8H6ClNO2 . The compound is a light yellow solid .

Molecular Structure Analysis

The InChI code for 3-Chloro-6-methoxy-benzo[d]isoxazole is 1S/C8H6ClNO2/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Chloro-6-methoxy-benzo[d]isoxazole is a light yellow solid . It has a molecular weight of 183.59 and its linear formula is C8H6ClNO2 .科学研究应用

合成和结构分析

- 杂环化合物(例如取代喹喔啉酮和异恶唑)合成策略的开发一直是研究的一个重要领域。这些化合物通常作为合成更复杂分子的关键中间体。例如,从取代的 2-硝基苯胺开始获得喹喔啉酮异构体的合成方法突出了 3-氯-6-甲氧基-苯并[d]异恶唑衍生物在有机合成中的用途 (Steger & Matuszczak, 2014).

抗菌和抗真菌应用

- 异恶唑衍生物已被合成并评估其抗菌活性。例如,双异恶唑衍生物的超声辅助合成对病原体显示出有希望的结果,某些化合物表现出比标准药物更好的抗真菌活性 (Feng 等,2021)。此外,由取代苯基-3-(2-甲氧基-1-萘-2-丙烯-1-酮合成的新的异恶唑啉和 1,5-苯并噻䓬已经显示出良好的抗菌活性,突出了 3-氯-6-甲氧基-苯并[d]异恶唑衍生物在开发新的抗菌剂中的潜力 (Subbanwad, Baseer, & Vibhute, 2002).

有机电子和材料科学

- 在有机电子领域,3-氯-6-甲氧基-苯并[d]异恶唑的衍生物因其缺电子特性而被探索,使其成为合成有机半导体的有价值的材料。这些化合物在晶体管、太阳能电池、光电探测器和热电材料中得到应用,展示了 3-氯-6-甲氧基-苯并[d]异恶唑衍生物在材料科学中的多功能性 (Chen 等,2016).

药物化学和药物设计

- 探索异恶唑衍生物在药物设计中的潜力,特别是作为各种受体的配体,展示了 3-氯-6-甲氧基-苯并[d]异恶唑的药物化学应用。这些化合物已被合成并评估了它们与特定受体的结合,为新型治疗剂的开发提供了见解 (Iriepa 等,2002).

作用机制

Target of Action

A derivative of isoxazole has shown moderate to high efficacies for 5-ht2a and d2 receptors , suggesting that 3-Chloro-6-methoxy-benzo[d]isoxazole might have similar targets.

Mode of Action

Isoxazole derivatives are known to interact with their targets via 1,3-dipolar cycloaddition , which could be a possible interaction mechanism for 3-Chloro-6-methoxy-benzo[d]isoxazole.

Biochemical Pathways

Given the potential interaction with 5-ht2a and d2 receptors , it is plausible that this compound could influence serotonin and dopamine signaling pathways.

Result of Action

Given its potential interaction with 5-ht2a and d2 receptors , it might influence neuronal signaling and potentially have effects on mood and cognition.

Action Environment

It is known that the isoxazole ring tends to collapse under uv irradiation, rearranging to oxazole through an azirine intermediate . This suggests that light exposure could potentially influence the stability and efficacy of this compound.

属性

IUPAC Name |

3-chloro-6-methoxy-1,2-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEIANAOXQFSGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NO2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

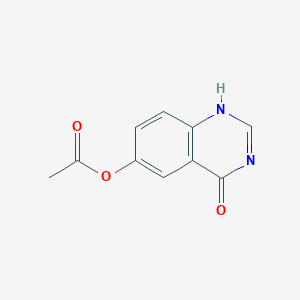

![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol](/img/structure/B169041.png)

![5-Bromo-3-methylbenzo[b]thiophene](/img/structure/B169043.png)